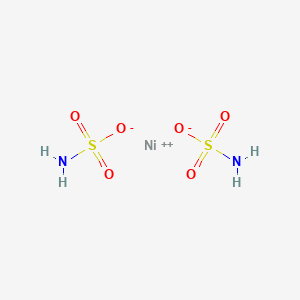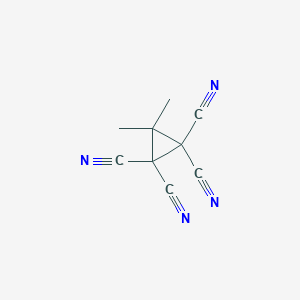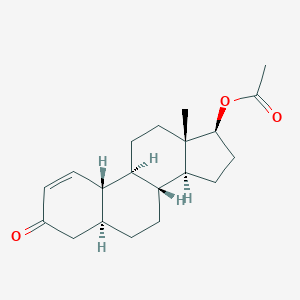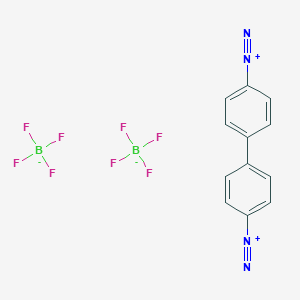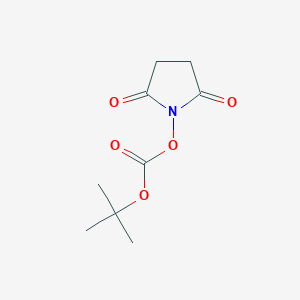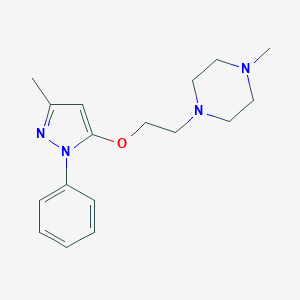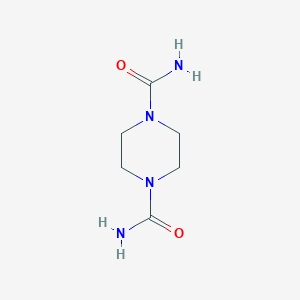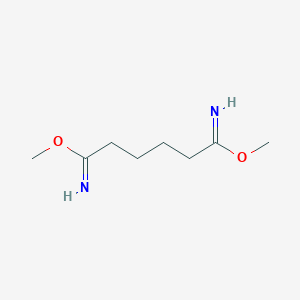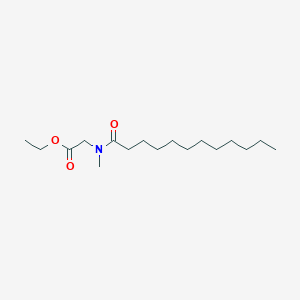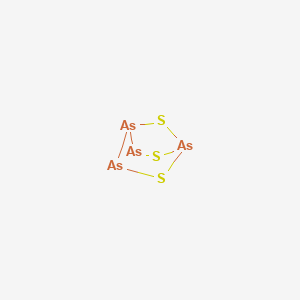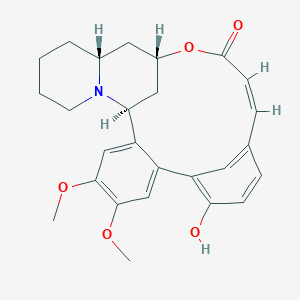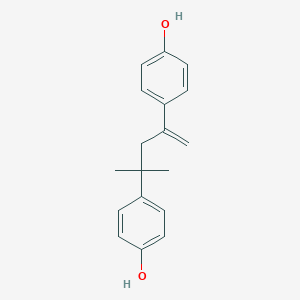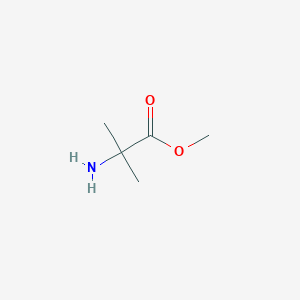
Bis(pentane-2,4-dionato-O,O')barium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Mode of Action
For example, in a similar compound, the metal ion is four-coordinated by O atoms from two chelating pentane-2,4-dionate (acetylacetonate, acac) anionic ligands in a slightly distorted square-planar manner .
Biochemical Pathways
The compound’s ability to form complexes suggests that it could potentially interact with various biochemical pathways .
Pharmacokinetics
Like other barium compounds, it is expected to have low solubility and bioavailability .
Action Environment
The action, efficacy, and stability of Barium acetylacetonate can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
Bis(pentane-2,4-dionato-O,O’)barium can be synthesized through the reaction of barium hydroxide with acetylacetone in an aqueous medium. The reaction typically involves the following steps:
- Dissolving barium hydroxide in water.
- Adding acetylacetone to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product .
Industrial Production Methods
Industrial production methods for bis(pentane-2,4-dionato-O,O’)barium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Bis(pentane-2,4-dionato-O,O’)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: It can be reduced to form barium metal and other reduced species.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often involve the use of other diketones or similar chelating agents.
Major Products Formed
Oxidation: Barium oxide and carbon dioxide.
Reduction: Barium metal and acetylacetone.
Substitution: New barium complexes with different ligands.
科学的研究の応用
Bis(pentane-2,4-dionato-O,O’)barium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a catalyst in organic reactions.
Material Science: The compound is employed in the preparation of barium-containing materials, such as ceramics and thin films.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-purity barium oxide and other industrial chemicals.
類似化合物との比較
Similar Compounds
Bis(pentane-2,4-dionato-O,O’)bis(propan-2-olato)titanium: A titanium analog with similar chelating ligands.
Beryllium bis(2,4-pentanedionato-O,O’): A beryllium compound with similar coordination chemistry
Uniqueness
Bis(pentane-2,4-dionato-O,O’)barium is unique due to its specific coordination environment and the properties imparted by the barium ion. Its applications in material science and catalysis are distinct from those of its analogs, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
12084-29-6 |
|---|---|
分子式 |
C10H14BaO4 |
分子量 |
335.54 g/mol |
IUPAC名 |
barium(2+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Ba/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChIキー |
DJHZYHWLGNJISM-UHFFFAOYSA-L |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].[Ba+2] |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |
Key on ui other cas no. |
12084-29-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Q1: How does Barium acetylacetonate interact with PEDOT:PSS and what are the downstream effects?
A1: Barium acetylacetonate (Ba(acac)2) interacts with Poly(3,4-ethylenedioxythiophene)polystyrene sulfonate (PEDOT:PSS) through its barium cations. Molecular dynamics simulations suggest these cations interact with both the aromatic rings of the PEDOT [] and the negatively charged sulfonate groups in PSS []. At high concentrations, this interaction leads to PEDOT dedoping and precipitation, leaving behind a solution primarily composed of barium polystyrene sulfonate (Ba–PSS) []. This interaction is significant because it allows for work function modification of PEDOT:PSS, making it more suitable for electron injection and extraction in organic electronic devices [].
Q2: What are the structural characteristics of Barium acetylacetonate and how is it characterized?
A2: Barium acetylacetonate, also known as Bis(pentane-2,4-dionato-O,O')barium, has the molecular formula Ba(C5H7O2)2. While the provided abstracts don't specify its molecular weight or spectroscopic data, these can be readily determined through various analytical techniques. For instance, its structure can be characterized using X-ray diffraction, and its purity assessed with techniques like elemental analysis.
Q3: Can you elaborate on the applications of Barium acetylacetonate in material science, particularly its role in synthesizing barium titanate (BaTiO3)?
A3: Barium acetylacetonate serves as a crucial precursor in the sol-gel synthesis of barium titanate (BaTiO3) []. This method offers advantages over traditional solid-state reactions, allowing for lower synthesis temperatures and better control over particle size and morphology. The research highlights that using Barium acetylacetonate in sol-gel synthesis leads to high-purity (>99.98%) BaTiO3 powder with desirable properties for various applications [].
Q4: Besides its use in electronic materials and ceramics, are there any other notable applications of Barium acetylacetonate?
A4: Barium acetylacetonate, alongside other volatile coordination compounds, plays a significant role in the Chemical Vapor Deposition (CVD) of high-temperature superconducting (HTSC) thin films []. Specifically, it is used as a precursor for the growth of YBa2Cu3O7-x films with preferred c-axis orientation []. This highlights the versatility of Barium acetylacetonate in advanced materials synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


